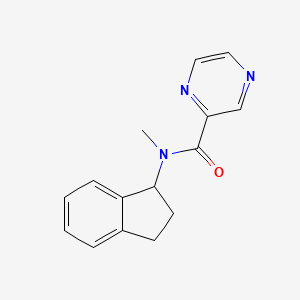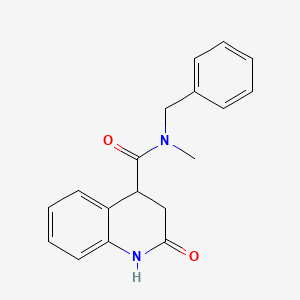
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
作用機序
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR2 has been shown to modulate the release of glutamate, which is the primary excitatory neurotransmitter in the brain. N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide inhibits the activity of mGluR2, which leads to a decrease in glutamate release and subsequent neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. These effects are thought to be mediated by the inhibition of glutamate release in the brain.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has several advantages for lab experiments. It is a selective antagonist of mGluR2, which allows for the specific modulation of glutamate release in the brain. In addition, it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. However, there are some limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, its effects may be influenced by other factors such as age, sex, and genetic background.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective mGluR2 antagonists. Another area of research is the investigation of the potential therapeutic effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in human clinical trials. In addition, there is a need for further research to understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in various neurological disorders. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in combination with other drugs for the treatment of neurological disorders should also be explored.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its neuroprotective effects are thought to be mediated by the inhibition of glutamate release in the brain. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand the potential therapeutic benefits of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in humans.
合成法
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 2,3-dihydro-1H-inden-1-amine, which is then reacted with 3,3-dimethylbutyryl chloride to obtain N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11(2)10-15(17)16(3)14-9-8-12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCGGYPIOGZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
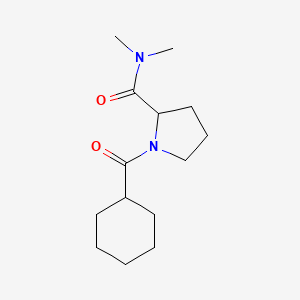
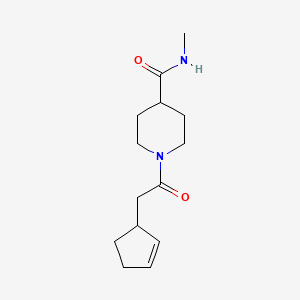
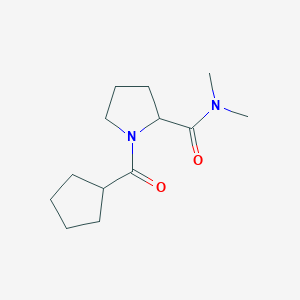
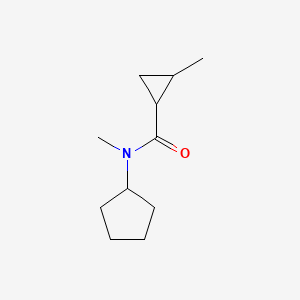
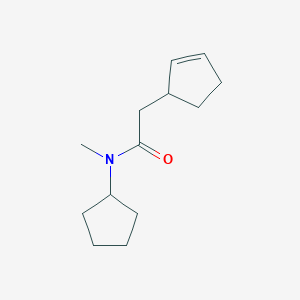
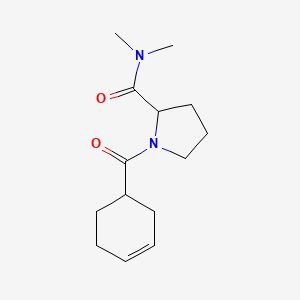
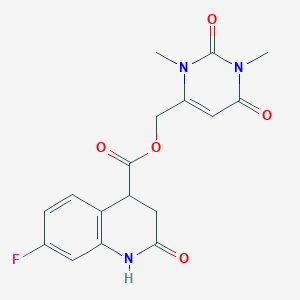
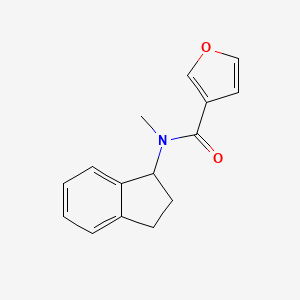
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
